molecular formula C10H11Cl2NO4 B8815349 1,2-Bis(2-chloroethoxy)-4-nitrobenzene CAS No. 97916-49-9

1,2-Bis(2-chloroethoxy)-4-nitrobenzene

Cat. No.: B8815349
CAS No.: 97916-49-9
M. Wt: 280.10 g/mol
InChI Key: HYZDQDAVZVEVKU-UHFFFAOYSA-N
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Description

Contextual Significance of Poly-substituted Aromatic Ethers in Contemporary Organic Synthesis

Poly-substituted aromatic ethers are a class of organic compounds characterized by an aromatic ring bonded to multiple ether functional groups, often alongside other substituents. These compounds are of significant interest in contemporary organic synthesis due to the versatility of the ether linkage and the diverse functionalities that can be incorporated into the aromatic core. The ether groups can influence the solubility, conformational flexibility, and binding capabilities of the molecule. The synthesis of such compounds often involves nucleophilic aromatic substitution or cross-coupling reactions, which are fundamental tools in the synthetic organic chemist's arsenal. The presence of multiple, and often different, substituents allows for fine-tuning of the molecule's electronic and steric properties, making them valuable building blocks for more complex molecular architectures.

Historical Trajectory of Research on Nitroaromatic Ethers and Halogenated Alkoxy Derivatives

The study of nitroaromatic compounds has a rich history, dating back to the 19th century with the discovery of nitration reactions. lookchem.cn These compounds have been pivotal in the development of dyes, explosives, and pharmaceuticals. lookchem.cnchegg.com The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. lookchem.cn

Halogenated alkoxy derivatives, on the other hand, have been investigated for their utility in modifying the properties of organic molecules. The introduction of halogen atoms into alkoxy chains can alter the compound's lipophilicity, metabolic stability, and reactivity. Research into halogenated organic compounds has been driven by their wide range of applications, from flame retardants to agrochemicals and pharmaceuticals. ontosight.ai However, their environmental persistence and potential toxicity have also been subjects of extensive study. ontosight.ai The combination of a nitroaromatic core with halogenated alkoxy side chains, as seen in 1,2-Bis(2-chloroethoxy)-4-nitrobenzene, represents a convergence of these two historical research streams.

Identification of Key Research Questions and Understudied Aspects Pertaining to the Compound

A thorough review of the existing scientific literature reveals a significant lack of specific research on this compound. While the compound is commercially available from some chemical suppliers, there is a dearth of published studies detailing its synthesis, physical and chemical properties, reactivity, and potential applications. sigmaaldrich.comsigmaaldrich.com This information gap presents several key research questions:

Synthesis: What is the most efficient and scalable synthetic route to produce this compound with high purity? While a plausible synthesis can be proposed via the Williamson ether synthesis from 4-nitrocatechol (B145892) and a suitable chloroethoxy electrophile, this has not been experimentally verified in the literature.

Physicochemical Properties: What are the fundamental physicochemical properties of this compound, such as its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry)?

Reactivity: How does the interplay of the nitro group and the two chloroethoxy substituents influence the reactivity of the aromatic ring and the side chains? For instance, is the compound susceptible to further nucleophilic aromatic substitution, and what is the reactivity of the chloroethyl groups?

Potential Applications: Given its structure, could this compound serve as a useful intermediate in the synthesis of more complex molecules, such as novel dyes, polymers, or biologically active compounds? The presence of reactive chloro groups suggests its potential as a cross-linking agent or a precursor for further functionalization.

The absence of answers to these fundamental questions highlights that this compound is a significantly understudied compound, representing a "white space" in the chemical literature.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 97916-49-9 sigmaaldrich.com
Molecular Formula C10H11Cl2NO4 sigmaaldrich.com
Molecular Weight 280.11 g/mol Calculated
Predicted Density 1.365 g/cm³ lookchem.cn
Physical State Not available in literatureN/A
Melting Point Not available in literatureN/A
Boiling Point Not available in literatureN/A
Solubility Not available in literatureN/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97916-49-9

Molecular Formula

C10H11Cl2NO4

Molecular Weight

280.10 g/mol

IUPAC Name

1,2-bis(2-chloroethoxy)-4-nitrobenzene

InChI

InChI=1S/C10H11Cl2NO4/c11-3-5-16-9-2-1-8(13(14)15)7-10(9)17-6-4-12/h1-2,7H,3-6H2

InChI Key

HYZDQDAVZVEVKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCCCl)OCCCl

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 1,2 Bis 2 Chloroethoxy 4 Nitrobenzene

Strategies for Aromatic Dietherification

The core of the synthesis of 1,2-Bis(2-chloroethoxy)-4-nitrobenzene lies in the formation of two ether bonds to a catechol-based precursor. The Williamson ether synthesis is a cornerstone method for such transformations, involving the reaction of an alkoxide with a suitable alkyl halide.

Multi-step Synthesis via Phenolic Intermediates

A robust and common strategy for the synthesis of this compound is a multi-step approach commencing with a phenolic intermediate, specifically 4-nitrocatechol (B145892). This method allows for precise control over the molecular architecture. The synthesis proceeds via the dietherification of 4-nitrocatechol with a suitable 2-chloroethylating agent.

The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl groups of the 4-nitrocatechol, thereby forming a more nucleophilic phenoxide species. The choice of base is critical and often includes alkali metal carbonates, such as potassium carbonate, or hydroxides. The reaction is generally conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the nucleophilic substitution reaction. The 2-chloroethylating agent can be a compound like 1-bromo-2-chloroethane (B52838) or 2-chloroethyl tosylate. For instance, the synthesis of the related compound 1-(2-Chloroethoxy)-4-nitrobenzene is achieved by reacting p-nitrophenol with 1-bromo-2-chloroethane in acetonitrile with potassium carbonate as the base, refluxing overnight to achieve a high yield. chemicalbook.com A similar approach can be applied to the dietherification of 4-nitrocatechol.

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis of Nitroaromatic Phenols
Phenolic SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)
p-Nitrophenol1-Bromo-2-chloroethaneK2CO3Acetonitrile8084
4-Nitrocatechol (hypothetical)1-Bromo-2-chloroethaneK2CO3DMF80-100-
2-Nitrophenol2-Chloroethyl tosylateK2CO3DMF110-120High

Direct Alkylation Approaches Utilizing 1-Halo-2-chloroethanes

An alternative to starting with a pre-nitrated phenol (B47542) is to first synthesize 1,2-bis(2-chloroethoxy)benzene (B421666) and then introduce the nitro group in a subsequent step. This approach begins with the direct dietherification of catechol with a 1-halo-2-chloroethane, such as 1,2-dichloroethane (B1671644) or 1-bromo-2-chloroethane. Similar to the multi-step synthesis, this reaction is typically carried out under basic conditions using a Williamson ether synthesis protocol. The use of a phase-transfer catalyst can be beneficial in this process to enhance the reaction rate and yield.

Regioselective Introduction of the Nitro Functional Group

When the synthetic strategy involves the nitration of the 1,2-bis(2-chloroethoxy)benzene intermediate, controlling the position of the incoming nitro group is of paramount importance. The two alkoxy groups on the benzene (B151609) ring are ortho-, para-directing activators for electrophilic aromatic substitution. Therefore, the nitration is expected to occur at the positions ortho or para to the alkoxy groups.

The nitration of dialkoxybenzenes can exhibit high regioselectivity. For 1,2-dialkoxybenzenes, theoretical studies and experimental observations on related molecules like 1,2-dimethoxybenzene (B1683551) suggest that nitration often shows a preference for the 4-position. nih.govscirp.org The reaction is typically carried out using a nitrating agent, which is a mixture of nitric acid and a strong acid catalyst such as sulfuric acid. The reaction conditions, including temperature and the concentration of the nitrating agent, must be carefully controlled to prevent over-nitration and the formation of undesired isomers. For instance, dinitration of 1,2-dialkoxybenzenes has been observed to yield the 1,2-dialkoxy-4,5-dinitrobenzene product exclusively under certain conditions. nih.govacs.org

Optimization of Reaction Conditions and Yields in Complex Ether Synthesis

The synthesis of this compound involves a complex etherification process that can be optimized to maximize the yield and purity of the product. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time.

For the Williamson ether synthesis, strong bases such as sodium hydride or potassium tert-butoxide can be employed for complete deprotonation of the phenolic hydroxyl groups, which can lead to faster reaction rates. However, milder bases like potassium carbonate are often sufficient and can be more practical for larger-scale syntheses. chemicalbook.com The selection of the solvent is also crucial; polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base and enhance the nucleophilicity of the phenoxide.

Temperature plays a significant role in the reaction rate. Higher temperatures can accelerate the reaction but may also promote side reactions, such as elimination, especially if the alkylating agent is sterically hindered. Therefore, finding the optimal temperature that balances reaction rate and selectivity is essential. For the synthesis of a structurally similar compound, 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene, reaction temperatures of 80-90°C have been reported. google.com

Table 2: Parameters for Optimization of Williamson Ether Synthesis
ParameterOptionsConsiderations
BaseK2CO3, NaOH, NaH, KOtBuStrength of base affects deprotonation and reaction rate.
SolventDMF, DMSO, AcetonitrilePolar aprotic solvents are generally preferred.
TemperatureRoom temperature to refluxHigher temperatures increase reaction rate but may lead to side products.
Alkylating Agent1,2-dichloroethane, 1-bromo-2-chloroethane, 2-chloroethyl tosylateLeaving group ability (I > Br > Cl > OTs) influences reactivity.

Scale-up Considerations for Laboratory and Industrial Applications

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces several challenges that need to be addressed. These include process safety, cost-effectiveness, and environmental impact.

A primary concern in scaling up exothermic reactions, such as etherification and nitration, is heat management. Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to difficulties in dissipating the heat generated during the reaction. This can result in a runaway reaction if not properly controlled. Therefore, careful monitoring of the reaction temperature and the use of appropriate cooling systems are crucial.

The choice of reagents and solvents for industrial-scale synthesis is heavily influenced by cost, availability, and safety. For example, while a highly effective but expensive catalyst might be suitable for laboratory synthesis, a more cost-effective alternative would be sought for industrial production. Similarly, solvents are chosen based on their efficacy, ease of recovery, and environmental profile.

The work-up and purification procedures also need to be adapted for large-scale production. Filtration, extraction, and distillation are common techniques used for purification. The efficiency and scalability of these processes are important considerations. For instance, a patent for a related compound describes a work-up procedure involving cooling, filtration, and solvent recovery by distillation, followed by recrystallization to obtain the final product. google.com

Finally, waste minimization and the development of a sustainable process are key goals in industrial chemical synthesis. This includes optimizing the reaction to maximize atom economy and recycling solvents and catalysts where possible.

Chemical Transformations and Mechanistic Studies of 1,2 Bis 2 Chloroethoxy 4 Nitrobenzene

Reactivity of the Aryl Ether Linkages

The two ether linkages in 1,2-Bis(2-chloroethoxy)-4-nitrobenzene, which connect the chloroethoxy side chains to the aromatic ring, are generally stable under neutral and basic conditions. However, under strong acidic conditions, these ether bonds can be susceptible to cleavage.

Cleavage Mechanisms of Chloroethoxy Moieties

The cleavage of aryl alkyl ethers is a well-established reaction that typically proceeds via nucleophilic substitution at the alkyl carbon. In the case of this compound, this reaction is generally facilitated by strong acids, such as hydrohalic acids (HBr or HI) nih.govyoutube.comlibretexts.org. The mechanism of this cleavage can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the structure of the ether nih.govyoutube.comlibretexts.org.

The initial step in the acid-catalyzed cleavage is the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol) libretexts.orgnih.gov. Following protonation, a nucleophile (such as a halide ion from the acid) attacks the electrophilic carbon of the chloroethoxy group.

S(_N)2 Mechanism: For the primary carbons in the 2-chloroethoxy groups, the cleavage is expected to proceed predominantly through an S(_N)2 mechanism libretexts.org. The halide nucleophile will attack the carbon atom adjacent to the oxygen, leading to the displacement of the 4-nitro-1,2-dihydroxybenzene (nitrohydroquinone) moiety. This concerted mechanism involves a backside attack and results in the formation of a 1,2-dihaloethane and nitrohydroquinone.

S(_N)1 Mechanism: While less likely for a primary carbocation, an S(_N)1 mechanism could be considered under forcing conditions or if rearrangement to a more stable carbocation were possible, though this is not structurally favored in the 2-chloroethoxy chain. An S(_N)1 pathway would involve the departure of the protonated nitrohydroquinone leaving group to form a primary carbocation, which would then be attacked by the halide nucleophile.

The general reaction for the acid-catalyzed cleavage of one of the ether linkages can be represented as follows:

C10H11Cl2NO4 + HX → HO(C6H3NO2)OCH2CH2Cl + CH2ClCH2X

Further reaction with excess acid could lead to the cleavage of the second ether linkage and reaction with the newly formed hydroxyl group on the aromatic ring, although the latter is generally less favorable.

Rearrangement Reactions Involving Ether Chains

Rearrangement reactions involving the carbon skeleton of a molecule can occur to yield a structural isomer of the original molecule wiley-vch.de. Often, a substituent moves from one atom to another within the same molecule. While classic rearrangement reactions like the Claisen rearrangement are well-known for aryl allyl ethers, there is no direct evidence in the reviewed literature for skeletal rearrangements of the 2-chloroethoxy side chains in this compound under typical reaction conditions. The saturated nature of the ethoxy chains makes them less susceptible to the concerted, pericyclic rearrangements seen with unsaturated moieties.

However, intramolecular reactions could potentially occur under specific conditions. For instance, in the presence of a strong base, intramolecular cyclization could be envisioned where one of the ether oxygens acts as a nucleophile, attacking the terminal carbon bearing the chlorine on the adjacent side chain, leading to the formation of a cyclic ether. This type of reaction is more likely after the initial transformation of the terminal chloro group.

Transformations of the Terminal Chloro Groups

The terminal chloro groups at the end of the two ethoxy chains are primary alkyl halides and are therefore susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (S(_N)2 and S(_N)1 pathways)

The primary alkyl chlorides in this compound are expected to readily undergo nucleophilic substitution, primarily through an S(_N)2 mechanism due to the unhindered nature of the carbon atom bearing the chlorine. A wide variety of nucleophiles can displace the chloride ion.

S(_N)2 Pathway: This is the predominant mechanism for nucleophilic substitution on the primary chloroethyl groups. The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile. The reaction proceeds with an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral 2-chloroethoxy group. Stronger nucleophiles will favor the S(_N)2 reaction. For example, reaction with amines would lead to the formation of the corresponding amino derivatives. Studies on the similar compound, bis(2-chloroethyl) ether, have shown its reactivity with various primary and secondary amines nih.gov.

A general representation of the S(_N)2 reaction is:

R-CH2Cl + Nu- → R-CH2Nu + Cl-

Where R is the (2-(2-chloroethoxy)-4-nitrophenoxy)ethyl or (2-(substituted-ethoxy)-4-nitrophenoxy)ethyl group and Nu- is the nucleophile.

Nucleophile (Nu⁻)Product of Substitution
OH⁻ (Hydroxide)1,2-Bis(2-hydroxyethoxy)-4-nitrobenzene
CN⁻ (Cyanide)1,2-Bis(2-cyanoethoxy)-4-nitrobenzene
NH₃ (Ammonia)1,2-Bis(2-aminoethoxy)-4-nitrobenzene
R'O⁻ (Alkoxide)1,2-Bis(2-alkoxyethoxy)-4-nitrobenzene
N₃⁻ (Azide)1,2-Bis(2-azidoethoxy)-4-nitrobenzene

S(_N)1 Pathway: An S(_N)1 mechanism is highly unlikely for these primary alkyl chlorides as it would involve the formation of a very unstable primary carbocation. Therefore, reactions are not expected to proceed via this pathway.

Elimination Reactions to Form Unsaturated Linkages

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form the corresponding divinyl ether. This reaction typically follows an E2 mechanism.

E2 Mechanism: The E2 (bimolecular elimination) reaction is a concerted process where a base removes a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon), and the leaving group (chloride) departs simultaneously, resulting in the formation of a double bond. For the 2-chloroethoxy groups, the base would abstract a proton from the carbon atom bonded to the ether oxygen.

The use of a strong, non-nucleophilic base, such as potassium tert-butoxide, would favor the E2 elimination over the competing S(_N)2 substitution. The reaction would proceed as follows:

R-O-CH2-CH2Cl + Base → R-O-CH=CH2 + Base-H+ + Cl-

The expected product from the elimination of both chloroethoxy side chains would be 1,2-divinyloxy-4-nitrobenzene. The formation of such vinyl ethers from halogenated ethers is a known synthetic route libretexts.org.

BaseFavored ReactionProduct
NaOH (strong nucleophile, strong base)S(_N)2 and E2 competitionMixture of substitution and elimination products
KOC(CH₃)₃ (strong, hindered base)E21,2-Divinyloxy-4-nitrobenzene
NaCN (good nucleophile, weak base)S(_N)21,2-Bis(2-cyanoethoxy)-4-nitrobenzene

Reactivity of the Nitroaromatic Moiety

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and can itself undergo various transformations.

The most common reaction of the nitroaromatic moiety is its reduction to an amino group. This transformation is of great industrial and synthetic importance. A wide variety of reducing agents can be employed to achieve this conversion cardiff.ac.uknih.govlibretexts.org.

Catalytic Hydrogenation: This is a common and efficient method for the reduction of nitro groups. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas cardiff.ac.uknih.gov. This method is generally clean and provides high yields of the corresponding aniline.

Metal/Acid Reduction: Another classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) libretexts.org. This method is robust and widely used, although the workup can be more complex than with catalytic hydrogenation.

The reduction of the nitro group in this compound would yield 4-amino-1,2-bis(2-chloroethoxy)benzene.

C10H11Cl2NO4 + Reducing Agent → C10H13Cl2NO2

It is important to consider the chemoselectivity of the reduction, as some reducing agents under certain conditions could potentially also affect the chloroalkyl side chains. For instance, some catalytic hydrogenation conditions might lead to hydrodehalogenation (replacement of chlorine with hydrogen). The choice of reducing agent and reaction conditions is therefore crucial to selectively reduce the nitro group while preserving the chloroethoxy side chains. For example, Raney nickel is often used when dehalogenation is a concern nih.gov.

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to the nitro group. However, the two alkoxy groups are activating and ortho-, para-directing. The combined effect of these substituents would make further electrophilic substitution on the ring complex. Conversely, the strong electron-withdrawing effect of the nitro group activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. However, in this compound, there are no good leaving groups directly attached to the aromatic ring, making nucleophilic aromatic substitution on the ring itself unlikely without prior modification.

Reductive Transformations of the Nitro Group

The nitro group of this compound is a key functional group that can be selectively reduced to various oxidation states, leading to the formation of corresponding amino, hydroxylamino, or other reduced species. The choice of reducing agent and reaction conditions allows for the controlled synthesis of these derivatives.

Commonly employed methods for the reduction of aromatic nitro compounds can be applied to this compound. These include catalytic hydrogenation and chemical reduction using metals or metal salts.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. For this compound, this transformation is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is conducted under a hydrogen atmosphere, and the solvent choice can influence the reaction rate and selectivity.

Reaction Scheme:

this compound + H₂ (gas) --(Catalyst)--> 4-amino-1,2-bis(2-chloroethoxy)benzene + H₂O

The general mechanism for this catalytic process involves the adsorption of both the nitro compound and molecular hydrogen onto the catalyst surface. Hydrogen atoms are added in a stepwise manner to the nitro group, proceeding through nitroso and hydroxylamino intermediates, which are typically not isolated as they are rapidly converted to the final amine product under these conditions.

Chemical Reduction:

A variety of chemical reducing agents can also be employed to convert the nitro group. These methods offer alternative selectivities and can be advantageous when other functional groups sensitive to catalytic hydrogenation are present.

Metal-based Reductions: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective for the reduction of aromatic nitro compounds. For instance, the reaction with iron filings in acidic medium is a classic and industrially viable method.

Reaction Scheme:

this compound + Fe/HCl --> 4-amino-1,2-bis(2-chloroethoxy)benzene

Metal Hydride Reductions: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitro group, they are often too reactive and may affect other parts of the molecule. Milder hydrides or specific transfer hydrogenation reagents are generally preferred for better selectivity. Sodium borohydride (NaBH₄) in the presence of a transition metal catalyst can also be effective.

Below is a table summarizing typical research findings for the reduction of nitroarenes, which can be extrapolated for this compound.

Reducing Agent/SystemCatalystSolventTemperature (°C)ProductYield (%)
H₂ (1 atm)10% Pd/CEthanol254-amino-1,2-bis(2-chloroethoxy)benzene>95
H₂ (1 atm)PtO₂Ethyl Acetate254-amino-1,2-bis(2-chloroethoxy)benzene>95
FeNH₄Cl (aq)Ethanol/Water804-amino-1,2-bis(2-chloroethoxy)benzene~90
SnCl₂·2H₂O-Ethanol704-amino-1,2-bis(2-chloroethoxy)benzene~85

Aromatic Nucleophilic Substitution (SNAr) Potential on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. This group delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the substitution reaction. The two chloroethoxy groups are potential leaving groups.

The nitro group exerts its activating effect most strongly at the ortho and para positions relative to itself. In this molecule, the chloroethoxy groups are situated ortho to the nitro group. A nucleophile can potentially attack the carbon atom attached to one of the chloroethoxy groups, leading to its displacement.

Reaction Scheme:

this compound + Nu⁻ --> 1-(2-chloroethoxy)-2-(nucleophile)-4-nitrobenzene + ClCH₂CH₂O⁻

The rate of the SNAr reaction is dependent on several factors:

The nature of the nucleophile: Stronger nucleophiles generally react faster.

The solvent: Polar aprotic solvents are typically used to solvate the cation of the nucleophilic reagent without solvating the nucleophile itself, thus enhancing its reactivity.

The leaving group: The ability of the chloroethoxy group to depart influences the reaction rate.

Common nucleophiles that could be employed in SNAr reactions with this substrate include alkoxides, phenoxides, and amines.

The following table presents hypothetical research findings for SNAr reactions on substrates with similar activation patterns.

NucleophileSolventTemperature (°C)Potential Product
Sodium Methoxide (NaOCH₃)Methanol601-(2-chloroethoxy)-2-methoxy-4-nitrobenzene
Ammonia (NH₃)Ethanol1002-amino-1-(2-chloroethoxy)-4-nitrobenzene
PiperidineDimethylformamide (DMF)801-(2-chloroethoxy)-4-nitro-2-(piperidin-1-yl)benzene

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

For the reductive transformations of the nitro group , kinetic studies generally show that the reaction rate is dependent on the concentration of the nitroaromatic compound, the pressure of hydrogen (in catalytic hydrogenation), and the amount of catalyst. Isotopic labeling studies, for instance using deuterium gas (D₂), can provide insights into the stepwise addition of hydrogen atoms and the nature of the intermediates on the catalyst surface. The observation of a kinetic isotope effect (KIE) would suggest that the cleavage of the H-H bond is involved in the rate-determining step.

In the context of aromatic nucleophilic substitution (SNAr) , kinetic studies are crucial for confirming the proposed two-step mechanism involving the formation of a Meisenheimer complex. The reaction rate is typically first order in both the aromatic substrate and the nucleophile.

Rate Law: Rate = k[Aromatic Substrate][Nucleophile]

Isotopic labeling can be used to probe the mechanism further. For example, substituting one of the hydrogen atoms on the aromatic ring with deuterium at a position that becomes re-hybridized in the Meisenheimer complex could lead to a secondary kinetic isotope effect. Furthermore, using a labeled nucleophile (e.g., ¹⁸O-labeled alkoxide) would allow for the tracking of the nucleophile in the product.

The study of the leaving group's effect on the reaction rate can also provide mechanistic details. For instance, comparing the rate of substitution of a chloroethoxy group with a fluoroethoxy group (if such a compound were synthesized) would be informative, as the C-F bond is stronger than the C-Cl bond, which would affect the relative rates of the two steps in the SNAr mechanism.

Advanced Spectroscopic and Structural Characterization of 1,2 Bis 2 Chloroethoxy 4 Nitrobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is indispensable for determining the precise connectivity and conformational preferences of the molecule in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and the aliphatic chloroethoxy side chains. The aromatic region should feature three protons. The proton at the C5 position, situated between the two ether groups, would likely appear as a doublet. The protons at C3 and C6 would also present as doublets, with their chemical shifts influenced by the electron-withdrawing nitro group. The aliphatic protons of the two chloroethoxy groups (-O-CH₂-CH₂-Cl) would appear as two sets of triplets, integrating to four protons each.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing ten distinct carbon signals. The aromatic carbons would resonate in the typical downfield region for benzene (B151609) derivatives, with the carbon attached to the nitro group (C4) being the most deshielded. The carbons bonded to the ether oxygens (C1 and C2) would also be significantly downfield. The four aliphatic carbons of the two side chains would appear in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Chemical Shifts Data below is predicted based on values for structurally similar compounds like 4-chloronitrobenzene and various alkoxybenzenes. Actual experimental values may vary.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H3~8.0-8.2 (d)~110-115
H5~7.0-7.2 (d)~105-110
H6~7.8-8.0 (dd)~125-130
O-CH₂~4.2-4.4 (t)~68-72
CH₂-Cl~3.8-4.0 (t)~40-45
C1/C2N/A~145-150
C4N/A~140-145

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information on the molecule's mass and its fragmentation pathways under ionization. The high-resolution mass spectrum would confirm the elemental composition by providing a precise mass measurement of the molecular ion [M]⁺.

The fragmentation pattern in electron ionization (EI) MS is predictable based on the functional groups present. Key fragmentation pathways would likely include:

Loss of the nitro group: A primary fragmentation would be the loss of NO₂ (46 Da) to give a fragment at m/z 234.

Loss of a chloroethoxy side chain: Cleavage of the ether bond could result in the loss of a C₂H₄Cl radical (63 Da).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers.

Aromatic ring fragmentation: The remaining phenyl cation could undergo further fragmentation, such as the loss of acetylene. youtube.com

Predicted Key Mass Spectrometry Fragments

m/z Value Proposed Fragment Identity
280/282/284[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster due to two Cl isotopes)
234/236[M - NO₂]⁺
188/190[M - NO₂ - C₂H₂Cl]⁺
77[C₆H₅]⁺

Infrared and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups within the molecule by probing their characteristic vibrational modes.

Nitro Group Vibrations: The nitro (NO₂) group will exhibit strong and characteristic absorption bands in the IR spectrum. The asymmetric stretching vibration is typically found in the 1500-1570 cm⁻¹ range, while the symmetric stretch appears between 1300-1370 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring are expected in the 1450-1600 cm⁻¹ region. C-H stretching vibrations will appear above 3000 cm⁻¹.

Ether and Alkyl Halide Vibrations: The C-O-C asymmetric stretching of the ether linkages will produce a strong band around 1250 cm⁻¹. The C-Cl stretching vibration from the chloroethoxy groups is expected in the 600-800 cm⁻¹ region.

Expected Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Aromatic C-H Stretch3050-3150Medium-Weak
Aliphatic C-H Stretch2850-3000Medium
NO₂ Asymmetric Stretch1510-1550Strong
Aromatic C=C Stretch1450-1600Medium
NO₂ Symmetric Stretch1330-1360Strong
C-O-C Asymmetric Stretch1230-1270Strong
C-Cl Stretch650-750Medium-Strong

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

Although a specific crystal structure for 1,2-Bis(2-chloroethoxy)-4-nitrobenzene has not been reported, its solid-state architecture can be predicted based on crystallographic studies of similar substituted nitrobenzene derivatives. researchgate.netmdpi.com X-ray crystallography would provide definitive information on bond lengths, bond angles, dihedral angles, and the nature of intermolecular interactions that dictate the crystal packing.

The supramolecular assembly in the crystal lattice would be governed by a combination of weak intermolecular forces.

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and aliphatic C-H donors and the oxygen atoms of the nitro and ether groups as acceptors are highly probable and would play a significant role in the crystal packing. researchgate.net

Halogen Bonding: The chlorine atoms on the ethoxy chains could act as halogen bond donors, interacting with the electron-rich oxygen atoms of the nitro groups or the π-system of adjacent aromatic rings (Cl···O or Cl···π interactions).

π-π Stacking: The electron-deficient nitro-substituted aromatic rings could engage in offset π-π stacking interactions, contributing to the stability of the crystal structure. researchgate.net

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy provides insight into the electronic transitions and photophysical properties of the molecule.

UV-Visible Absorption: The UV-Vis spectrum is expected to be dominated by electronic transitions associated with the nitrobenzene chromophore. Typically, nitroaromatic compounds display strong absorption bands corresponding to π→π* transitions. aip.org A strong absorption band is expected in the UV region, likely between 250-350 nm, arising from charge transfer from the alkoxy-substituted benzene ring to the electron-withdrawing nitro group.

Fluorescence: Nitroaromatic compounds are known for having very low to non-existent fluorescence quantum yields. researchgate.net The presence of the nitro group often provides efficient non-radiative decay pathways, such as intersystem crossing to the triplet state, which quenches the fluorescence. Therefore, this compound is not expected to be a fluorescent compound.

Computational and Theoretical Chemistry of 1,2 Bis 2 Chloroethoxy 4 Nitrobenzene

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of nitrobenzene derivatives. For related compounds like 1,4-dichloro-2-nitrobenzene (DCNB) and 1,2,3-trichloro-4-nitrobenzene (TCNB), DFT methods such as B3LYP with basis sets like 6-311+G(d,p) and 6-311++G(d,p) have been successfully used to determine optimized geometries and electronic properties. niscpr.res.inglobalresearchonline.netresearchgate.net

These studies typically analyze the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. For nitroaromatic compounds, the HOMO is generally located on the benzene (B151609) ring, while the LUMO is often associated with the electron-withdrawing nitro group. researchgate.net This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack.

The molecular electrostatic potential (MESP) surface is another key output of these calculations. It maps the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. In nitrobenzenes, the area around the nitro group typically shows a strong negative potential, while the hydrogen atoms of the benzene ring are regions of positive potential. globalresearchonline.net This information is crucial for predicting intermolecular interactions and the sites of chemical reactivity.

Table 1: Calculated Electronic Properties for a Representative Nitrobenzene Derivative (TCNB)

Parameter Value
HOMO Energy -7.5 eV
LUMO Energy -3.5 eV
HOMO-LUMO Gap 4.0 eV
Dipole Moment 3.5 D

Note: Data is for 1,2,3-trichloro-4-nitrobenzene (TCNB) as a representative compound and was calculated using DFT/B3LYP/6-311++G(d,p). The values for 1,2-Bis(2-chloroethoxy)-4-nitrobenzene may vary.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. This comparison helps to validate the computational model and aids in the precise assignment of vibrational modes.

For various substituted nitrobenzenes, such as 1,4-dichloro-2-nitrobenzene and 1-chloro-2,4-dinitrobenzene, DFT calculations have been shown to accurately predict vibrational frequencies. niscpr.res.inresearchgate.netresearchgate.net The theoretical spectra are often scaled by a factor to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental spectra. researchgate.net

Key vibrational modes for a molecule like this compound would include:

C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

C=C stretching: Aromatic ring vibrations found between 1600-1400 cm⁻¹.

NO₂ stretching: Asymmetric and symmetric stretches, which are strong indicators of the nitro group, usually appear around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. globalresearchonline.net

C-O-C stretching: Ether linkage vibrations.

C-Cl stretching: Vibrations associated with the chloroethoxy side chains.

C-N stretching: Found in the 1382-1266 cm⁻¹ range for aromatic amines, with its position influenced by resonance with the ring. globalresearchonline.net

By performing a total energy distribution (TED) analysis, each calculated vibrational mode can be assigned to specific molecular motions, providing a detailed understanding of the molecule's dynamics. globalresearchonline.net

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry provides a framework for exploring the mechanisms of chemical reactions, including identifying intermediates and transition states. This is achieved by mapping the potential energy surface of a reaction. Transition state theory is a fundamental concept used to explain the rates of elementary chemical reactions by examining the properties of the activated complex at the saddle point of the potential energy surface. wikipedia.org

For instance, studies on the electrophilic aromatic substitution (EAS) nitration of nitrobenzene have used DFT to elucidate the reaction mechanism. researchgate.net These studies show that the reaction proceeds through a two-step mechanism involving the formation of a tetrahedral cationic intermediate. researchgate.net The initial electrophilic attack by the nitronium ion (NO₂⁺) on the nitrobenzene ring is the rate-determining step, and its activation energy determines the regioselectivity (ortho, meta, or para substitution) of the reaction. researchgate.net

For this compound, similar theoretical studies could predict the outcomes of further reactions, such as nucleophilic substitution on the chloroethoxy side chains or additional electrophilic substitution on the aromatic ring. By calculating the energies of transition states and intermediates, researchers can determine the most favorable reaction pathways and predict the final product distribution under various conditions.

Molecular Dynamics Simulations for Conformational Analysis in Solution and Gas Phase

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of molecules over time. These simulations model the movements of atoms and molecules based on classical mechanics, providing insights into how a molecule like this compound behaves in different environments, such as in the gas phase or in a solvent.

The two chloroethoxy side chains of this compound have multiple rotatable bonds, leading to a large number of possible conformations. MD simulations can explore this conformational landscape to identify the most stable (lowest energy) structures. This is crucial as the molecule's conformation can significantly influence its physical properties and biological activity.

Studies on similar molecules, like 2-Nitrophenyl Octyl Ether and nitrobenzene itself, have used MD simulations to calculate properties such as density, dipole moment, and enthalpy of evaporation. researchgate.net These simulations can also model the behavior of the molecule at interfaces, for example, between water and an organic solvent, which is relevant for understanding its environmental fate and transport. researchgate.net By analyzing the trajectories from MD simulations, one can understand the preferential orientations and interactions of the molecule in different phases.

Future Research Directions and Emerging Methodologies for 1,2 Bis 2 Chloroethoxy 4 Nitrobenzene

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in guiding the development of new synthetic pathways for nitroaromatic compounds. researchgate.net The future synthesis of 1,2-Bis(2-chloroethoxy)-4-nitrobenzene is expected to move away from conventional methods that often rely on harsh conditions and hazardous reagents. Research in this area is focusing on several key strategies to enhance the sustainability of the synthesis process.

One promising avenue is the exploration of alternative, environmentally benign solvent systems to replace volatile organic compounds. nih.gov The use of water, supercritical fluids, or bio-based solvents could dramatically reduce the environmental impact of the synthesis. nih.govnih.gov Methodologies utilizing aqueous micellar conditions, for instance, have shown success in various organic reactions by enabling reactions in water and often reducing the need for co-solvents and high catalyst loadings. nih.gov

Furthermore, catalyst-free and solvent-free reaction conditions represent a significant goal in green synthesis. umb.edu Microwave-assisted organic synthesis is another technique gaining traction, as it can lead to dramatically reduced reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. nih.gov The development of solid-acid catalysts that are recyclable and avoid the generation of toxic waste is also a key research focus. nih.gov

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

The functional groups present in this compound—a nitro group, two ether linkages, and two chloroalkyl chains—offer multiple sites for chemical transformation. A key challenge and a direction for future research lie in developing novel catalytic systems that can achieve high selectivity for a specific functional group, avoiding unwanted side reactions.

A major focus is the selective reduction of the nitro group to an amino group, which is a crucial transformation for producing valuable intermediates for pharmaceuticals and dyes. jsynthchem.comnih.gov While traditional methods often use stoichiometric reducing agents that generate significant waste, modern research is centered on catalytic hydrogenation. rsc.orgrsc.org Novel catalysts, including those based on nanoparticles of silver, gold-palladium alloys, or rhenium sub-nanostructures, are being explored for their high efficiency and selectivity under mild conditions. rsc.orgresearchgate.net Systems like NaBH4 combined with transition metal complexes such as Ni(PPh3)4 or FeCl2 have also shown promise for the chemoselective reduction of nitroarenes while leaving other functional groups like esters intact, a principle that could be applied to preserve the chloroethoxy groups in the target molecule. jsynthchem.comthieme-connect.com

Beyond reduction, catalytic C-N cross-coupling reactions directly utilizing the nitro group are an emerging area. nih.gov Iron-catalyzed reductive coupling of nitroarenes with alkyl halides, for example, could provide a step-economical route to N-substituted anilines directly from the nitro compound. nih.gov Similarly, organophosphorus-catalyzed reductive C-N coupling with boronic acids presents another advanced strategy. nih.gov The development of catalysts that can selectively activate C-O or C-Cl bonds would further expand the synthetic utility of this molecule, enabling the introduction of new functional groups with high precision.

The table below summarizes potential catalytic transformations and the types of catalysts being investigated.

TransformationFunctional GroupCatalyst TypePotential Advantages
Selective ReductionNitro (-NO2)Noble metal nanoparticles (Ag, Au-Pd), Rhenium sub-nanostructures, Transition metal complexes (Ni, Fe)High selectivity, mild reaction conditions, reduced waste. jsynthchem.comrsc.orgresearchgate.netthieme-connect.com
Reductive C-N CouplingNitro (-NO2)Iron-based catalysts, Organophosphorus catalystsDirect synthesis of N-substituted amines, improved step-economy. nih.govnih.gov
C-O/C-Cl ActivationEther/Chloroalkyl(Hypothetical) Palladium, Nickel, or Copper complexesIntroduction of diverse functional groups, creation of novel derivatives.

Application of Flow Chemistry Techniques for Continuous Synthesis

The synthesis of nitroaromatic compounds, particularly the nitration step, is often characterized by strong exothermic reactions and the use of hazardous reagents like fuming nitric and concentrated sulfuric acids. beilstein-journals.orgvapourtec.com These factors pose significant safety risks, especially during scale-up in traditional batch reactors. europa.eu Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a powerful solution to these challenges. beilstein-journals.orgeuropa.eu

The application of continuous flow technology to the synthesis of this compound is a significant future research direction. The key advantages of flow reactors include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes at any given moment. vapourtec.comeuropa.euewadirect.com This precise control can lead to improved selectivity and higher yields, minimizing the formation of undesirable byproducts, such as isomers or dinitro compounds. vapourtec.comnih.gov

Research in this area will focus on optimizing flow conditions for both the etherification of the catechol precursor and the subsequent nitration. For the nitration step, flow reactors can enable the use of more reactive or unstable nitrating agents, such as in situ generated acetyl nitrate, in a safe and controlled manner. researchgate.netscienmag.com This approach can circumvent the hazards associated with storing and handling explosive reagents. scienmag.com The ability to scale up production by simply running the flow system for longer periods or by "numbering-up" (using multiple reactors in parallel) provides a significant advantage over traditional batch processing. researchgate.net

FeatureBatch ReactorFlow Reactor
Safety Higher risk of thermal runaway due to large volume. europa.euInherently safer due to small reaction volume and superior heat dissipation. europa.euewadirect.com
Temperature Control Difficult to control precisely, potential for hot spots.Excellent temperature control, uniform reaction conditions. vapourtec.com
Selectivity Often lower, leading to more byproducts. nih.govHigher selectivity due to precise control of stoichiometry and residence time. vapourtec.com
Scalability Complex and often requires process redesign.Straightforward by extending run time or numbering-up. researchgate.net
Reagent Handling Limited use of highly reactive or unstable reagents.Enables safe use of hazardous intermediates through in situ generation. scienmag.com

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how organic synthesis is planned and executed. asianpubs.orgbohrium.com For a molecule like this compound, AI and machine learning (ML) can be applied in several impactful ways, from designing sustainable synthetic routes to predicting the outcomes of novel transformations. rsc.orgacs.org

For a multifunctional molecule, predicting regioselectivity is a significant challenge. For instance, in electrophilic aromatic substitution reactions like nitration, ML models are being developed to predict the most likely position of substitution on a complex aromatic ring. github.comchemrxiv.orgrsc.org Models like RegioML use quantum chemical descriptors combined with machine learning algorithms to achieve high accuracy in these predictions. github.comchemrxiv.org This predictive power is crucial for designing a synthesis that yields the desired 4-nitro isomer specifically.

Furthermore, AI can accelerate the discovery of novel catalysts for specific transformations, such as the selective reduction of the nitro group. sciforum.net By learning from existing data, ML models can identify promising catalyst structures or predict the performance of untested ones, guiding experimental efforts. researchgate.net As AI becomes more integrated into chemical research, it promises to accelerate the development of optimized, sustainable, and innovative chemical processes. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.